An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological activities.
Core Physicochemical Properties
A thorough review of available literature and chemical databases provides the following physicochemical information for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. It is important to note that while some fundamental properties are established, specific experimental data for several parameters remain limited. In such cases, predicted values from computational models are provided to guide researchers.
Table 1: Summary of Physicochemical Data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | Sunway Pharm Ltd[1] |
| Molecular Weight | 225.09 g/mol | Sunway Pharm Ltd[1] |
| CAS Number | 1335054-56-2 | Sunway Pharm Ltd[1] |
| Melting Point | Not available (experimental) | - |
| Boiling Point | Not available (experimental) | - |
| Solubility | Not available (experimental) | - |
| pKa (most basic) | Not available (experimental) | - |
| LogP (predicted) | 2.8 | PubChem[2] |
Synthesis and Characterization
General Synthetic Pathway
The synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine would likely proceed via the condensation of a substituted 2-aminopyridine with a suitable α-haloketone, followed by bromination.
Caption: General synthetic route for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
Experimental Protocols
Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine (Intermediate):
A mixture of 2-amino-4-methylpyridine and 3-bromo-2-butanone in a suitable solvent such as ethanol or acetonitrile would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.
Bromination of 2,7-dimethylimidazo[1,2-a]pyridine:
The intermediate, 2,7-dimethylimidazo[1,2-a]pyridine, is dissolved in a suitable solvent like dichloromethane or chloroform. N-Bromosuccinimide (NBS) is then added portion-wise at room temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried, and the solvent is evaporated to afford the final product, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, which can be further purified by recrystallization or column chromatography.
Characterization Workflow
The structural confirmation of the synthesized 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine would involve a series of analytical techniques.
Caption: Standard workflow for the characterization of synthesized compounds.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazopyridine core and singlets for the two methyl groups. The chemical shifts will be influenced by the presence and position of the bromine atom.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon atom attached to the bromine atom showing a characteristic shift.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound, confirming the presence of a single bromine atom.
Biological Activity and Potential Applications
While no specific biological studies have been published for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, the broader class of imidazo[1,2-a]pyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[3].
A study on a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which share the same core scaffold, demonstrated activity against Klebsiella pneumoniae. This suggests that the 2,7-dimethylimidazo[1,2-a]pyridine core could be a valuable starting point for the development of novel antibacterial agents. The introduction of a bromine atom at the 3-position may modulate the biological activity and pharmacokinetic properties of the parent scaffold.
Further screening of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine against various biological targets is warranted to explore its therapeutic potential.
Conclusion
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a compound with a well-defined chemical structure but limited publicly available experimental data on its physicochemical and biological properties. This guide provides a summary of the known information and outlines general experimental approaches for its synthesis and characterization. The established biological activities of related imidazo[1,2-a]pyridine derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to perform detailed experimental validation of the predicted properties and to explore the biological activity profile of this compound.


(Hypothetical structure)
